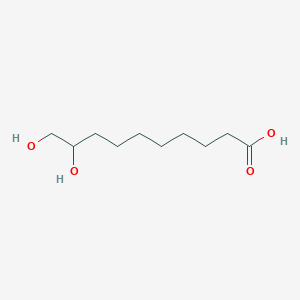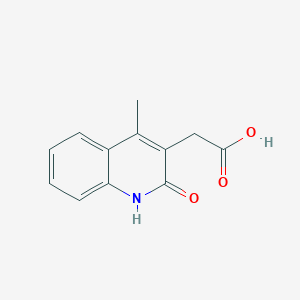![molecular formula C7H10ClFO2S B13513247 6-Fluorospiro[3.3]heptane-2-sulfonyl chloride](/img/structure/B13513247.png)
6-Fluorospiro[3.3]heptane-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluorospiro[3.3]heptane-2-sulfonyl chloride is a chemical compound with the molecular formula C7H10ClFO2S and a molecular weight of 212.67 g/mol . This compound is characterized by its unique spiro structure, which consists of a seven-membered ring fused to a three-membered ring, with a fluorine atom and a sulfonyl chloride group attached . It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorospiro[3.3]heptane-2-sulfonyl chloride typically involves the reaction of a spiro[3.3]heptane derivative with a fluorinating agent and a sulfonyl chloride reagent . The reaction conditions may include the use of solvents such as dichloromethane or chloroform, and the reaction is often carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis . The process may be optimized for higher yields and purity, and the compound is typically purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluorospiro[3.3]heptane-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride.
Oxidation Reactions: The fluorine atom can be oxidized to form fluorinated sulfonyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and fluorinated sulfonyl compounds .
Aplicaciones Científicas De Investigación
6-Fluorospiro[3.3]heptane-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 6-Fluorospiro[3.3]heptane-2-sulfonyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates . The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . The fluorine atom can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
6-Chlorospiro[3.3]heptane-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom.
6-Bromospiro[3.3]heptane-2-sulfonyl chloride: Similar structure but with a bromine atom instead of a fluorine atom.
6-Iodospiro[3.3]heptane-2-sulfonyl chloride: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
6-Fluorospiro[3.3]heptane-2-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chlorine, bromine, and iodine analogs . This makes it particularly useful in specific chemical reactions and applications where the fluorine atom’s properties are advantageous .
Propiedades
Fórmula molecular |
C7H10ClFO2S |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
6-fluorospiro[3.3]heptane-2-sulfonyl chloride |
InChI |
InChI=1S/C7H10ClFO2S/c8-12(10,11)6-3-7(4-6)1-5(9)2-7/h5-6H,1-4H2 |
Clave InChI |
HFHFDNPESXCJLM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12CC(C2)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13513169.png)

![tert-butylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate](/img/structure/B13513185.png)






![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid](/img/structure/B13513221.png)




